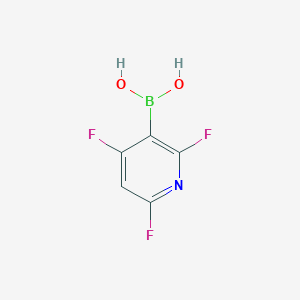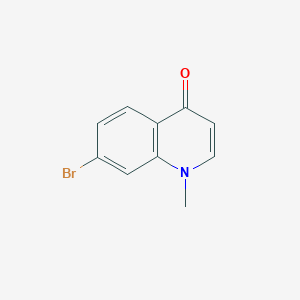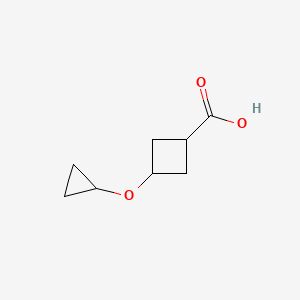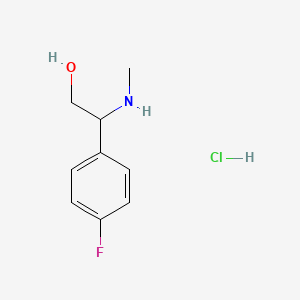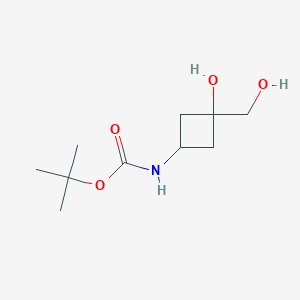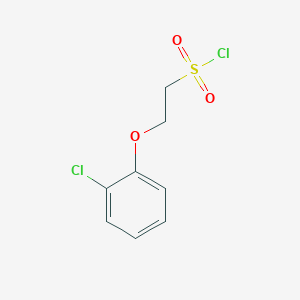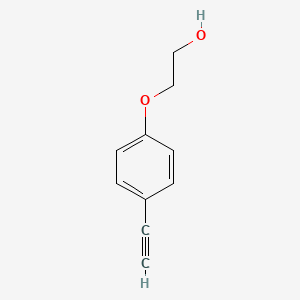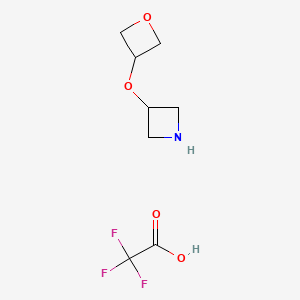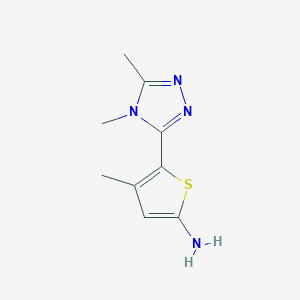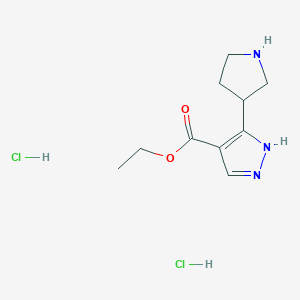![molecular formula C11H18BrNO3 B13474208 tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)
tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a bromoacetyl derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives, while reduction reactions typically produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-bromoacetyl)carbamate
- tert-Butyl N-[(1s,3s)-3-(2-aminoethoxy)cyclobutyl]carbamate
- tert-Butyl N-[(1s,3s)-3-(2-hydroxyacetyl)cyclobutyl]carbamate
Uniqueness
tert-Butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the bromoacetyl group allows for selective reactions, while the cyclobutyl ring provides rigidity and stability to the molecule. These features make it distinct from other similar compounds and valuable for various applications .
Propriétés
Formule moléculaire |
C11H18BrNO3 |
|---|---|
Poids moléculaire |
292.17 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2-bromoacetyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(14)6-12/h7-8H,4-6H2,1-3H3,(H,13,15) |
Clé InChI |
CRTSINHLIRPSQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



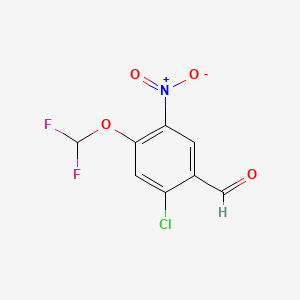
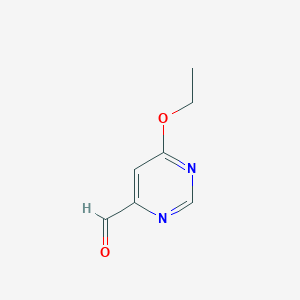
![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
